4-Bromo-1-chloro-6-nitroisoquinoline
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Overview
Description
4-Bromo-1-chloro-6-nitroisoquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-6-nitroisoquinoline typically involves the nitration of isoquinoline derivatives followed by halogenation. One common method includes the nitration of isoquinoline to introduce the nitro group at the 6-position, followed by bromination and chlorination at the 4 and 1 positions, respectively .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical manufacturing facilities equipped to handle hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-6-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution: Products include derivatives with different substituents replacing the halogen atoms.
Reduction: The major product is 4-Bromo-1-chloro-6-aminoisoquinoline.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Bromo-1-chloro-6-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- 4-Bromo-1-chloroisoquinoline
- 6-Nitroisoquinoline
- 4-Bromo-6-nitroisoquinoline
Comparison: 4-Bromo-1-chloro-6-nitroisoquinoline is unique due to the presence of both halogen atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and research applications due to its multifunctional nature .
Properties
IUPAC Name |
4-bromo-1-chloro-6-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPXUHGYLYZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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